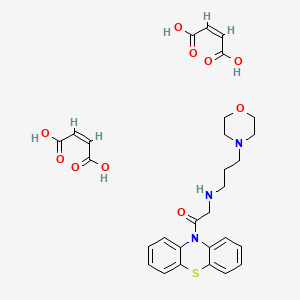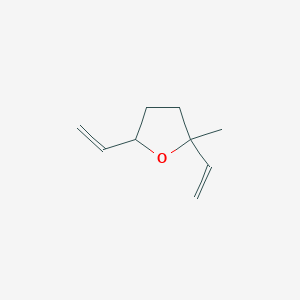
Furan, 2,5-diethenyltetrahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,5-diethenyltetrahydro-2-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-diketones in the presence of acidic catalysts .
Industrial Production Methods
Industrial production of Furan, 2,5-diethenyltetrahydro-2-methyl- typically involves the use of catalytic processes. Catalysts such as palladium or gold can be employed to facilitate the cyclization reactions. These processes are often carried out under controlled temperature and pressure conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2,5-diethenyltetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Substitution reactions can occur at the ethylene or methyl groups, leading to the formation of various substituted furans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, such as 2,5-dimethylfuran and 2,5-dihydroxyfuran. These products have significant applications in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Furan, 2,5-diethenyltetrahydro-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Furan, 2,5-diethenyltetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan, 2-methyl-:
Furan, 2-(2-furanylmethyl)-5-methyl-: This compound has a more complex structure with additional furan rings and methyl groups.
Furan, tetrahydro-2,2-dimethyl-5-(1-methylpropyl)-: This compound has a tetrahydrofuran ring with additional alkyl groups.
Uniqueness
Furan, 2,5-diethenyltetrahydro-2-methyl- is unique due to the presence of two ethylene groups and a methyl group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
104188-15-0 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2,5-bis(ethenyl)-2-methyloxolane |
InChI |
InChI=1S/C9H14O/c1-4-8-6-7-9(3,5-2)10-8/h4-5,8H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
BYXCYPBKZWWZIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(O1)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


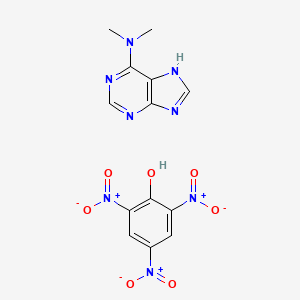

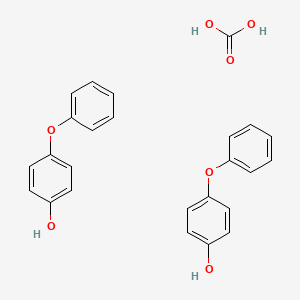
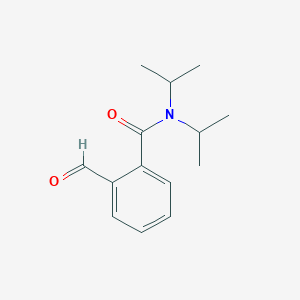
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

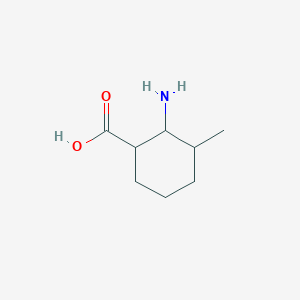
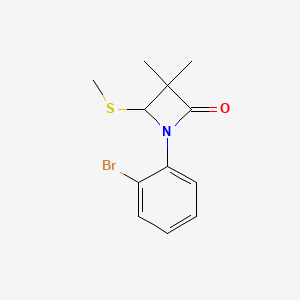
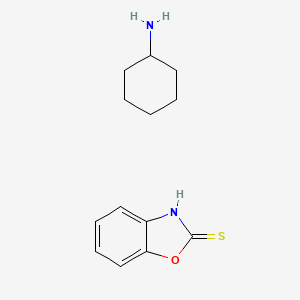
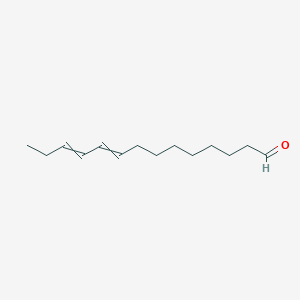
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
